molecular formula C22H19ClN4O2 B2758815 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946244-55-9

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2758815
CAS No.: 946244-55-9
M. Wt: 406.87
InChI Key: XIHRDBZVHHLCRL-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methylphenyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further modified by a 4-chlorobenzoyl group. The compound’s molecular weight is 448.91 g/mol, with a CAS Registry Number linked to its specific stereoelectronic profile .

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)20-25-19(14-24)22(29-20)27-12-10-26(11-13-27)21(28)17-6-8-18(23)9-7-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHRDBZVHHLCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring , an oxazole moiety , and a carbonitrile functional group . The presence of the chlorobenzoyl group enhances its potential biological activity. Its molecular formula is C24H21ClN4OC_{24}H_{21}ClN_4O with a molecular weight of approximately 406.86 g/mol .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole ring is known for its role in bioactive molecules, particularly in anticancer and antibacterial activities. The piperazine moiety is frequently associated with neuropharmacological effects and enzyme inhibition .

Anticancer Activity

Preliminary studies suggest that compounds containing oxazole rings exhibit significant anticancer properties. For instance, structural analogs have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis.

Antibacterial Activity

Research indicates that derivatives of oxazole compounds demonstrate varying degrees of antibacterial activity. In one study, compounds similar to this compound were evaluated against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects .

CompoundBacterial StrainIC50 (µM)
This compoundSalmonella typhi5.12
This compoundBacillus subtilis6.34

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and urinary tract infections. In vitro studies have reported IC50 values indicating strong inhibition potential .

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease0.63 ± 0.001

Study on Anticancer Activity

In a recent study, researchers synthesized several derivatives of oxazole and evaluated their anticancer properties using human cancer cell lines. The results indicated that modifications in the piperazine or oxazole moieties significantly influenced their effectiveness against cancer cells, demonstrating the importance of structural optimization in drug design .

Study on Antibacterial Properties

Another study focused on the antibacterial properties of compounds similar to this compound. The findings revealed that these compounds exhibited strong activity against gram-positive bacteria while showing moderate effects on gram-negative strains, highlighting their potential as new antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structural characteristics suggest it may be effective against various diseases, particularly:

  • Neurological Disorders : Research indicates that compounds with oxazole rings can interact with neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease.
  • Cancer Therapy : Preliminary studies have shown that this compound exhibits anticancer properties by inhibiting tumor cell proliferation through mechanisms such as tubulin inhibition, which affects cell division and growth.
Study Focus Findings
Anticancer ActivitySignificant growth inhibition in NCI-60 human tumor cell lines.
Neurological TargetsPotential interaction with acetylcholinesterase enzymes.

Materials Science

The unique structure of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile makes it a candidate for advanced materials development. Its properties can be harnessed in:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties.
  • Nanomaterials : Its complex structure may enable the development of nanomaterials with tailored functionalities for applications in electronics and photonics.

Biological Research

In biological studies, this compound is used to investigate interactions between small molecules and biological targets:

  • Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing new therapeutics.
  • Receptor Binding Studies : The compound's interaction with various receptors is being explored to elucidate its pharmacological profiles.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of the compound against strains like Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial effects comparable to established antibiotics.

Study 2: Anticancer Potential

Another study focused on the anticancer potential of oxazole derivatives highlighted that this compound effectively inhibited tumor cell proliferation through mechanisms involving tubulin inhibition.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the benzoyl, oxazole, or piperazine substituents. Below is a systematic analysis:

Substituent Variations on the Piperazine Ring

  • 4-Fluorobenzoyl Analog (): Replacing the 4-chlorobenzoyl group with 4-fluorobenzoyl (5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile) introduces electronegative fluorine atoms.
  • 3-Chlorobenzoyl Derivative (): The positional isomer 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile demonstrates how chloro-substitution at the meta position affects steric interactions.

Modifications on the Oxazole Core

  • Ethenyl-Linked Aryl Groups ():
    Compounds like 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (MW: 462.94 g/mol) feature extended conjugation via ethenyl bridges. This structural modification could enhance UV absorption properties and influence binding to hydrophobic pockets in target proteins .
  • Methylpiperazine Substitution ():
    Replacing the benzoyl-piperazine with a methylpiperazine group (2-(4-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile) simplifies the structure, reducing molecular weight (MW: ~350–400 g/mol) and possibly improving solubility but at the cost of reduced aromatic interaction capacity .

Sulfonyl-Modified Derivatives ():

Derivatives such as 2-[4-(azepane-1-sulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (MW: 491.61 g/mol) incorporate sulfonyl groups, which can enhance hydrogen-bonding interactions and adjust LogP values. These modifications may optimize pharmacokinetic profiles for CNS penetration or renal clearance .

Data Tables for Comparative Analysis

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Notable Features Evidence ID
Target Compound R1: 4-chlorobenzoyl, R2: 4-methylphenyl 448.91 High lipophilicity, aryl interactions
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile R1: 4-fluorobenzoyl, R2: 4-fluorophenyl ~434 Enhanced metabolic stability
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile R1: 3-chlorobenzoyl, R2: furan-2-yl 436.87 Reduced solubility, meta-chloro effects
2-(4-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile R1: methylpiperazine, R2: 4-methylphenyl ~350–400 Simplified structure, higher solubility
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile R1: 4-chlorobenzoyl, R2: ethenyl-4-ethoxyphenyl 462.94 Extended conjugation, ethoxy group

Q & A

Q. What are the key structural features of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, and how are they confirmed experimentally?

The compound contains:

  • A 1,3-oxazole core substituted with a carbonitrile group at position 3.
  • A 4-methylphenyl group at position 2.
  • A piperazine ring at position 5, functionalized with a 4-chlorobenzoyl moiety. Structural confirmation involves multi-analytical approaches:
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves aromatic protons (δ 7.2–8.0 ppm for chlorobenzoyl and methylphenyl groups) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₀ClN₅O₂: 448.1245) .
  • X-ray crystallography (if single crystals are obtainable) provides definitive bond angles and spatial arrangement .

Q. What is the standard synthetic route for this compound, and what are critical optimization parameters?

A multi-step synthesis is typical:

  • Oxazole ring formation : Cyclization of α-halo ketones with nitriles under microwave or thermal conditions (e.g., 120°C, 12 h) .
  • Piperazine coupling : Nucleophilic substitution of a halogen at position 5 with piperazine derivatives (e.g., K₂CO₃/DMF, 80°C, 24 h) .
  • Benzoylation : Reaction of piperazine with 4-chlorobenzoyl chloride (e.g., Et₃N/CH₂Cl₂, 0°C to RT) . Optimization factors :
  • Solvent polarity (DMF enhances nucleophilicity in coupling steps).
  • Catalysts (e.g., Pd(OAc)₂ for cross-coupling variants) .
  • Purity control via flash chromatography (cyclohexane/EtOAc gradients) .

Advanced Research Questions

Q. How can reaction yields be improved for the piperazine-benzoylation step, and what side reactions occur?

Yield enhancement strategies :

  • Use Schlenk techniques to exclude moisture, minimizing hydrolysis of benzoyl chloride .
  • Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 30 min vs. 24 h thermal) . Common side reactions :
  • Over-benzoylation (di-substituted piperazine byproducts).
  • Chlorobenzoyl hydrolysis to 4-chlorobenzoic acid (mitigated by anhydrous conditions) . Monitoring : TLC (Rf ~0.5 in 1:1 hexane/EtOAc) and LC-MS to track intermediates .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Potential sources of variability :

  • Purity discrepancies : HPLC-UV/ELSD analysis (≥95% purity required) .
  • Assay conditions : Buffer pH (e.g., phosphate vs. HEPES) affects solubility .
  • Target selectivity : Off-target interactions (validate via kinome profiling) . Resolution steps :
  • Reproduce assays with standardized protocols (e.g., NIH/ATP concentration).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What computational methods are suitable for predicting SAR against kinase targets?

In silico workflow :

  • Docking studies : Glide/SP or AutoDock Vina to model compound binding to ATP pockets (e.g., EGFR, CDK2) .
  • MD simulations : GROMACS/NAMD for stability assessment (20 ns trajectories) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent effects (e.g., Cl vs. CF₃ at benzoyl) with activity . Key findings :
  • 4-Chlorobenzoyl enhances hydrophobic interactions in kinase pockets .
  • Methylphenyl at position 2 reduces steric clashes with gatekeeper residues .

Methodological Challenges and Solutions

Challenge Solution Reference
Low solubility in aqueous buffersUse DMSO stock solutions (≤0.1% final concentration) or PEG-400 co-solvent
Piperazine ring protonationAdjust buffer pH to >7.5 to maintain uncharged state for membrane permeation
Oxazole hydrolysis under acidic conditionsAvoid prolonged storage in HCl/MeOH mixtures; use neutral buffers

Data Contradiction Analysis Example

Issue : Conflicting IC₅₀ values (1.2 μM vs. 8.7 μM) for EGFR inhibition.
Root cause :

  • Assay type : Radiolabeled ATP (³²P) vs. fluorescence-based (ADP-Glo™).
  • Cell lines : Recombinant EGFR vs. A431 cell lysates.
    Resolution : Validate with orthogonal methods (e.g., Western blot for p-EGFR suppression) .

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